REACTION_CXSMILES
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[C:1]1([CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][C:8]([OH:10])=[O:9].[Br:12]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:12][CH2:11][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][C:8]([OH:10])=[O:9]
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Name
|
|
Quantity
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97 g
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Type
|
reactant
|
Smiles
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C1(=C(C=CC=C1)CC(=O)O)C
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Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
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Name
|
|
Quantity
|
1.75 L
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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2.5 (± 2.5) °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux under a nitrogen atmosphere for 4 h
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Duration
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4 h
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Type
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CUSTOM
|
Details
|
the solids were removed by filtration
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Type
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WASH
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Details
|
washed with a small portion of carbon tetrachloride
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Type
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CUSTOM
|
Details
|
This solid was triturated with water (0.8 L)
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Type
|
CUSTOM
|
Details
|
collected on a filter
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Type
|
WASH
|
Details
|
washed with 500 mL of water
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C=CC=C1)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |